Chemical structure and molecular weight of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Chemical structure and molecular weight of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyridin-2-yl-ethylamino)-ethanol is a substituted amino alcohol of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, a chiral center, and a secondary aminoethanol moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic route, and estimated physicochemical properties based on closely related analogues.
Chemical Structure and Molecular Weight
The chemical structure of 2-(1-Pyridin-2-yl-ethylamino)-ethanol combines a 1-(pyridin-2-yl)ethylamine core with an ethanol substituent on the amino group. The presence of a stereocenter at the carbon atom attached to the pyridine ring and the amino group indicates that this compound can exist as a pair of enantiomers.
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
The precise three-dimensional arrangement of the atoms can significantly influence its biological activity, a critical consideration in drug design and development.
Structural Analogs
The properties and potential applications of 2-(1-Pyridin-2-yl-ethylamino)-ethanol can be inferred from several structurally similar compounds, including:
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2-Amino-1-pyridin-2-yl-ethanol: A primary amino alcohol that serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[1][2].
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2-[methyl(pyridin-2-yl)amino]ethan-1-ol: A tertiary amine analogue with a methyl group on the nitrogen atom.
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1-Pyridin-2-yl-ethylamine: A likely precursor for the synthesis of the title compound, it is also used as a building block in pharmaceutical and chemical synthesis[3][4].
Physicochemical Properties
| Property | Estimated Value | Rationale/Comparison |
| Physical State | Liquid to low-melting solid | Similar substituted amino alcohols are often liquids or low-melting solids at room temperature. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Substituted aminoethanols generally have high boiling points due to hydrogen bonding. For comparison, 1-PYRIDIN-2-YL-ETHYLAMINE has a boiling point of 197-201 °C[3]. The addition of the ethanol group would likely increase this value. |
| Solubility | Soluble in water and polar organic solvents | The presence of the hydroxyl and amino groups, as well as the pyridine nitrogen, allows for hydrogen bonding with polar solvents. |
| pKa | 8.5 - 9.5 | The secondary amine is expected to be basic. 1-PYRIDIN-2-YL-ETHYLAMINE has a predicted pKa of 9.05±0.39[3]. |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol is the reductive amination of 2-acetylpyridine followed by N-alkylation, or a direct reductive amination of 1-(pyridin-2-yl)ethanone with 2-aminoethanol. A more direct route involves the N-alkylation of 1-(pyridin-2-yl)ethylamine with a suitable two-carbon electrophile.
Proposed Synthetic Pathway: N-Alkylation of 1-(Pyridin-2-yl)ethylamine
This two-step synthetic approach provides a straightforward method for the preparation of 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
Caption: Proposed two-step synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-2-yl)ethylamine
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Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine in a suitable solvent such as methanol.
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Amine Source: Add an excess of ammonia, typically as a solution in methanol.
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Reductive Amination: Cool the mixture in an ice bath and add a reducing agent, for instance, sodium cyanoborohydride, portion-wise. Alternatively, catalytic hydrogenation can be employed.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent. Perform an aqueous work-up to remove inorganic salts. The crude product can be purified by distillation or column chromatography to yield 1-(pyridin-2-yl)ethylamine.
Step 2: N-Alkylation with 2-Bromoethanol
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Reaction Setup: Dissolve 1-(pyridin-2-yl)ethylamine in a polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture.
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Alkylation: Add 2-bromoethanol dropwise to the reaction mixture at room temperature. The reaction may be gently heated to increase the rate.
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Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
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Work-up and Purification: After completion, filter off the base and evaporate the solvent. The residue can be purified by column chromatography on silica gel to afford the final product, 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
Spectroscopic Analysis (Predicted)
While actual spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.
1H NMR Spectroscopy
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Aromatic Protons: Signals in the range of 7.0-8.5 ppm corresponding to the four protons on the pyridine ring.
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CH (chiral center): A quartet around 3.5-4.0 ppm, coupled to the adjacent methyl and NH protons.
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CH3: A doublet around 1.3-1.5 ppm, coupled to the methine proton.
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NCH2CH2OH: Two triplets in the range of 2.5-3.8 ppm.
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NH and OH: Broad singlets that are D2O exchangeable.
13C NMR Spectroscopy
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Pyridine Carbons: Signals in the aromatic region (120-160 ppm).
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Chiral Carbon: A signal around 55-65 ppm.
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Methyl Carbon: A signal in the aliphatic region (15-25 ppm).
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Ethanol Carbons: Signals around 45-65 ppm.
Infrared (IR) Spectroscopy
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O-H stretch: A broad peak around 3300-3400 cm-1.
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N-H stretch: A moderate peak around 3200-3300 cm-1.
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C-H stretches: Peaks in the 2850-3000 cm-1 region.
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C=N and C=C stretches (pyridine): Peaks in the 1400-1600 cm-1 region.
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C-O stretch: A strong peak around 1050-1150 cm-1.
Potential Applications in Drug Development
Substituted pyridinyl-aminoethanol derivatives are valuable scaffolds in medicinal chemistry. The structural motifs present in 2-(1-Pyridin-2-yl-ethylamino)-ethanol suggest several potential applications:
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CNS-active agents: The pyridine ring is a common feature in drugs targeting the central nervous system. Related compounds are explored for their potential in treating neurological disorders[1][4].
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Enzyme Inhibitors: The amino alcohol functionality can interact with the active sites of various enzymes. Substituted 2-aminopyridines have been investigated as potent inhibitors of cyclin-dependent kinase 4, which is relevant for the treatment of inflammation and cell proliferative diseases like cancer[5].
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Ligands for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen of the hydroxyl group, can act as coordination sites for metal ions. Such complexes have applications in catalysis and bioinorganic chemistry.
Conclusion
2-(1-Pyridin-2-yl-ethylamino)-ethanol represents a promising, albeit not extensively characterized, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies. Further investigation into the biological activities of its enantiomers is warranted to fully explore its therapeutic potential.
References
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EPA. 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol Properties. [Link]
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Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. [Link]
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PubChemLite. 2-[(pyridin-2-yl)amino]ethan-1-ol. [Link]
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PubChem. 2-Amino-1-pyridin-2-yl-ethanone. [Link]
- Google Patents. 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones.
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PubChemLite. 2-{[2-(pyridin-2-yloxy)ethyl]amino}ethan-1-ol. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
ResearchGate. Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. [Link]
- Google Patents.
Sources
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- 2. 2-Amino-1-pyridin-2-yl-ethanol | CAS 89943-14-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]
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